3-(Difluoromethyl)-1H-1,2,4-triazole

Hydrogen bond acidity Bioisostere design Physicochemical profiling

Assuming fluorinated triazole building blocks are interchangeable leads to failed syntheses and misleading SAR. 3-(Difluoromethyl)-1H-1,2,4-triazole (CAS 1378824-63-5) provides a C-3 CF₂H group with demonstrated lipophilic H-bond donor capacity (A = 0.035-0.165) that CF₃ and CH₃ analogs cannot replicate. Key advantages: • Preserved annular NH (pKa ~8.4-9.1) for selective N-functionalization. • Controlled lipophilicity (ΔlogP ≤ +0.4 vs. CH₃). • Safer handling profile (CLP Acute Tox. 4, H302 vs. H301 for CF₃ analog). Ideal for kinase inhibitors, CYP51 antifungals, and PPO herbicide SAR.

Molecular Formula C3H3F2N3
Molecular Weight 119.07 g/mol
CAS No. 1378824-63-5
Cat. No. B1424236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1H-1,2,4-triazole
CAS1378824-63-5
Molecular FormulaC3H3F2N3
Molecular Weight119.07 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)C(F)F
InChIInChI=1S/C3H3F2N3/c4-2(5)3-6-1-7-8-3/h1-2H,(H,6,7,8)
InChIKeyIRWSFBDNSXHTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-1H-1,2,4-triazole: Product Overview


3-(Difluoromethyl)-1H-1,2,4-triazole (CAS 1378824-63-5; molecular formula C₃H₃F₂N₃; MW 119.07 g/mol) is a C-3 difluoromethyl-substituted 1,2,4-triazole heterocycle that serves as a versatile synthetic building block in medicinal chemistry and agrochemical research [1]. The compound features the -CF₂H group directly attached to the carbon backbone of the triazole ring, distinguishing it from N-difluoromethylated isomers and from the more common trifluoromethyl (-CF₃) or methyl (-CH₃) analogs. The difluoromethyl group uniquely functions as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, while its C-attachment preserves the annular NH proton essential for downstream derivatization. The compound is notified under the EU CLP Regulation with harmonized hazard classifications (EC No. 827-324-2): Acute Toxicity Category 4 (H302; Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335; May cause respiratory irritation) [2].

Medicinal chemistry and agrochemical building block researchC-3 difluoromethyl-substituted 1,2,4-triazole scaffold
Bioisostere design for OH/SH replacementLipophilic hydrogen bond donor context
Downstream N-functionalization studiesPreserved annular NH handle

3-(Difluoromethyl)-1H-1,2,4-triazole: Uniqueness vs. CF₃, CH₃, N-CHF₂


Procurement decisions for fluorinated 1,2,4-triazole building blocks often assume functional interchangeability among substituent variants. This assumption fails for 3-(difluoromethyl)-1H-1,2,4-triazole because the -CF₂H group at the C-3 position occupies a narrow physicochemical niche that neither -CF₃ (trifluoromethyl), -CH₃ (methyl), nor N-CHF₂ (N-difluoromethyl) isomers can replicate. The -CF₂H group is a demonstrated lipophilic hydrogen bond donor (H-bond acidity A = 0.035–0.165) [1], whereas -CF₃ completely lacks H-bond donor capacity and -CH₃ provides negligible donor strength. In terms of lipophilicity, the CH₃→CF₂H exchange yields a modest ΔlogP shift of –0.1 to +0.4, while CH₃→CF₃ exchange typically increases logP by +1 or more, risking excessive lipophilicity and poor solubility [2]. Furthermore, C-attachment of CF₂H preserves the annular NH (pKa ~8.4–9.1) for further N-functionalization, whereas N-CHF₂ substitution eliminates this reactive handle and drastically lowers the pKa of remaining ring nitrogens via inductive effects [3]. These differences translate into quantifiably divergent molecular properties, synthetic behaviour, and safety profiles that directly impact downstream research outcomes. The following evidence items provide the quantitative basis for compound-specific selection.

Attribute
Target Compound
Potential Substitute
H-Bond Donor
Moderate HBD (A = 0.035–0.165)
CF₃ analog: no HBD capacity; binding mode may shift
Lipophilicity
Controlled logP shift (ΔlogP ~+0.2 vs. CH₃)
CF₃ analog: larger logP increase (ΔlogP ≥ +1.0); may exceed drug-like range
Synthetic Handle
Free annular NH (C-attached CF₂H)
N-CHF₂ isomer: NH blocked; tautomerism and N-alkylation pathways altered

3-(Difluoromethyl)-1H-1,2,4-triazole: Quantitative Evidence vs. Analogs


CF₂H Hydrogen Bond Donor Capacity vs. CF₃ and CH₃

The -CF₂H group on 3-(difluoromethyl)-1H-1,2,4-triazole provides measurable hydrogen bond donor (HBD) capacity, unlike -CF₃ (zero HBD) and -CH₃ (negligible HBD). The H-bond acidity parameter A for CF₂H directly attached to aromatic systems ranges from 0.035 to 0.165, depending on the electronic environment [1]. This is approximately 5–26% of the HBD strength of a phenolic -OH group (A = 0.63) [1], positioning CF₂H as a moderate HBD. The -CF₃ analog cannot donate a hydrogen bond (no C–H bond) and the -CH₃ analog is an extremely weak donor (methyl C–H is non-polarized) [2]. The CF₂H HBD arises from the highly polarized F₂C–H bond, with calculated CF₂H···O binding energies ranging from 1.0 to 5.5 kcal/mol [3].

HBD Capacity
Class-level inference
A = 0.035–0.165
Reported moderate H-bond donor context
CF₃ analog provides zero HBD; CH₃ negligible
Hydrogen bond acidity Bioisostere design Physicochemical profiling

Lipophilicity Modulation: CF₂H vs. CF₃ ΔlogP Shift

Substituting the C-3 methyl group with difluoromethyl provides a modest, tunable lipophilicity increase, in contrast to the large lipophilicity surge caused by trifluoromethyl substitution. Experimental measurements across diverse molecular contexts show that ΔlogP (XCF₂H – XCH₃) ranges from –0.1 to +0.4 log units, with the mean shift near +0.2 [1]. In comparison, CH₃→CF₃ exchange typically increases logP by +1.0 or more, which can push compounds beyond the optimal lipophilicity range for oral bioavailability (logP 1–3) and increase the risk of poor aqueous solubility, off-target binding, and metabolic clearance [2]. The modest ΔlogP of CF₂H reflects its dual character: the electron-withdrawing fluorine atoms polarize the C–H bond (increasing polarity) while the fluorine substituents add hydrophobic surface area, resulting in a net small lipophilicity change [3].

Lipophilicity Shift
Class-level inference
ΔlogP –0.1 to +0.4
Supports logP fine-tuning vs. CH₃ baseline
CF₃ exchange typically ≥ +1.0 logP
Lipophilicity control LogP tuning ADME optimization

C-3 vs. N-1 CF₂H Substitution: NH Handle and Tautomerism

3-(Difluoromethyl)-1H-1,2,4-triazole bears the CF₂H group at the carbon (C-3) position, which is chemically and functionally distinct from its N-substituted isomer 1-(difluoromethyl)-1H-1,2,4-triazole (CAS 95759-01-6). In the C-substituted target compound, the annular NH proton is preserved with an estimated pKa of approximately 8.4–9.1 for the neutral triazole (compared to pKa 10.26 for unsubstituted 1H-1,2,4-triazole [1]), enabling deprotonation and subsequent N-alkylation, N-arylation, or N-acylation reactions. In contrast, N-difluoromethylation eliminates the NH proton and significantly withdraws electron density from the triazole ring via a direct inductive effect through the N–CHF₂ bond, lowering the pKa of remaining basic sites and attenuating nucleophilicity for further N-functionalization [2]. Furthermore, the C-3 substitution permits annular tautomerism (1H-1,2,4-triazole ↔ 4H-1,2,4-triazole) [3], effectively making the 3- and 5-positions chemically equivalent and expanding the accessible reaction pathways. N-CHF₂ substitution suppresses this tautomerism.

Regioisomer Identity
Cross-study comparable
C-3 CF₂H; NH pKa ~8.4–9.1
Free NH handle; annular tautomerism active
N-CHF₂ isomer lacks NH; tautomerism suppressed
Regioisomer differentiation Tautomerism Derivatization potential

Safety Profile: 3-CF₂H vs. 3-CF₃ Triazole Classification

The notified EU CLP classification for 3-(difluoromethyl)-1H-1,2,4-triazole (EC 827-324-2) carries a harmonised oral acute toxicity classification of Acute Tox. 4 (H302: Harmful if swallowed) [1]. In contrast, the 3-(trifluoromethyl) analog (3-(trifluoromethyl)-1H-1,2,4-triazole; CAS 60406-75-9) has a reported classification that includes H301 (Toxic if swallowed; Acute Tox. 3) in 33.3% of notifications alongside H302 (66.7%), as recorded in PubChem from aggregated GHS data [2]. Both compounds share Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) classifications. The difference in oral acute toxicity classification—'Harmful' (Category 4) for the CF₂H compound versus a significant fraction of 'Toxic' (Category 3) notifications for the CF₃ compound—represents a practical safety margin for laboratory handling, shipping classification, and procurement risk assessment.

Safety Classification
Direct head-to-head
Acute Tox. 4 (H302)
Reported lower acute oral toxicity category vs. CF₃ analog
CF₃ analog: H301 in 33.3% of notifications
Safety profile CLP classification Occupational handling

Derivative Insecticidal Activity in Primary Screening

Derivatives of 3-(difluoromethyl)-1H-1,2,4-triazole, specifically 4-aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones synthesized via cyclization of hydrazinecarboxamides with difluoroacetic anhydride, demonstrated promising insecticidal activities in preliminary biological screening [1]. The synthesis method, reported by You et al. (2019), produced structurally diverse derivatives in moderate-to-good yields and was noted as simple and environmentally benign [1]. While specific LC₅₀ or mortality percentage comparator data against the 3-CF₃ or 3-CH₃ derivatives were not reported in the same study, the disclosure of insecticidal activity for this specific difluoromethylated scaffold aligns with the broader precedent that N-CHF₂ substitution significantly improves herbicidal potency over N-CH₃ in commercial triazolinone herbicides such as sulfentrazone and carfentrazone-ethyl [2].

Insecticidal Activity
Supporting evidence
Triazolone derivatives: qualitative activity
Supports agrochemical screening context
Direct CF₂H vs. CF₃ insecticidal data unavailable
Insecticidal activity Agrochemical intermediates Crop protection

3-(Difluoromethyl)-1H-1,2,4-triazole: Key Application Scenarios


Medicinal Chemistry: Lipophilic H-Bond Donor Bioisostere

When replacing a hydroxyl (-OH) or thiol (-SH) group in a lead compound where excessive polarity limits membrane permeability, 3-(difluoromethyl)-1H-1,2,4-triazole serves as a bioisosteric building block that retains hydrogen bond donor capacity (A = 0.035–0.165) while reducing polarity. This compound enables the C–H···O hydrogen bond interaction with target proteins that the 3-CF₃ analog cannot provide and does so with a controlled lipophilicity increase (ΔlogP ≤ +0.4 vs. methyl) that avoids the logP overshoot characteristic of CF₃ substitution [1]. The preserved annular NH additionally permits late-stage N-functionalization to explore binding pocket interactions, making it suitable for fragment growing and scaffold hopping strategies in kinase inhibitor, CYP51 antifungal, or antiviral drug discovery programs [2].

Agrochemical R&D: Triazolinone Herbicide and Insecticide Leads

The compound's core scaffold directly maps onto the triazole moiety of commercial protoporphyrinogen oxidase (PPO) inhibitor herbicides (sulfentrazone, carfentrazone-ethyl), where the CHF₂ substituent is critical for potency. The C-3 CHF₂ substitution pattern supports construction of 4-aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives with documented insecticidal activity [3]. Procurement of this building block enables SAR campaigns that probe the effect of C-3 vs. N-4 CHF₂ placement, a key structural variable in the design of next-generation PPO inhibitors that may overcome emerging weed resistance [4].

Synthetic Methodology: Late-Stage C–H Functionalization

The combination of a free annular NH (pKa ~8.4–9.1) and a C-substituted CF₂H group makes 3-(difluoromethyl)-1H-1,2,4-triazole an ideal substrate for developing selective N- vs. C-functionalization methodologies. The NH can be selectively alkylated, arylated, or acylated under mild conditions while the CHF₂ C–H bond (pKa elevated due to fluorine substitution) can be targeted for C–H activation or radical chemistry. This regioorthogonal reactivity profile enables methodology development for sequential difunctionalization, a capability not available with the N-CHF₂ isomer where the NH is blocked [5]. Researchers in synthetic organic chemistry can use this compound to benchmark chemoselectivity in new catalytic transformations.

Institutional Procurement: Safety-Conscious Screening Library Building Block

For core facilities and screening centers procuring fluorinated triazole building blocks in bulk, the harmonised CLP classification of 3-(difluoromethyl)-1H-1,2,4-triazole (Acute Tox. 4, H302) presents a lower acute oral toxicity hazard compared to the 3-(trifluoromethyl) analog, which carries H301 (Toxic if swallowed) in a significant fraction of notifications [6]. This category-level difference can influence shipping class, storage requirements, and personal protective equipment protocols, making the CF₂H compound preferable for automated liquid handling systems and high-throughput parallel synthesis where technician exposure risk must be minimized. The compound's unique HBD and lipophilicity profile further ensures that its inclusion in screening libraries generates SAR data unattainable with simpler methyl or trifluoromethyl analogs.

Application
Selection Property
Validation Focus
Lipophilic H-Bond Donor Bioisostere
CF₂H H-bond donor capacity with controlled logP
Binding assay comparison vs. CF₃ and OH analogs
Triazolinone Herbicide/Insecticide Leads
C-3 CHF₂ for PPO inhibitor SAR exploration
In vitro pesticidal activity and resistance profiling
Late-Stage N-Functionalization Methodology
Free annular NH with orthogonal C–H reactivity
Chemoselectivity benchmarking in sequential derivatization
Safety-Conscious Library Building Block
Acute Tox. 4 classification (H302)
Institutional handling protocol and risk assessment review

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